molecular formula C16H17F2N B6604481 2-(4,4-difluorocyclohexyl)-4-methylquinoline CAS No. 2097641-86-4

2-(4,4-difluorocyclohexyl)-4-methylquinoline

Cat. No. B6604481
CAS RN: 2097641-86-4
M. Wt: 261.31 g/mol
InChI Key: OWQHGBOHZBVKFC-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-4-methylquinoline (D4MQ) is a novel quinoline derivative with a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of organic compounds with potential therapeutic applications. D4MQ has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential as a drug candidate. This review will discuss the synthesis of D4MQ, its mechanism of action, its biochemical and physiological effects, and the advantages and limitations of using D4MQ for laboratory experiments. Finally, potential future directions for the use of D4MQ will be discussed.

Scientific Research Applications

Biodegradation by Soil Bacteria

A key application of 4-methylquinoline, closely related to 2-(4,4-difluorocyclohexyl)-4-methylquinoline, lies in its biodegradation by soil bacteria. Sutton et al. (1996) discovered that certain soil bacteria can utilize 4-methylquinoline as a carbon and energy source. This finding is crucial for understanding the environmental fate of N-heterocyclic aromatic compounds found in contaminated groundwater, particularly in areas affected by coal gasification and wood treatment processes (Sutton et al., 1996).

Photochemical Magnetic Field Effects

Research by Hata and Nishida (1985) explored the photochemical magnetic field effects on 4-methyl-2-quinolinecarbonitrile, another compound structurally similar to 2-(4,4-difluorocyclohexyl)-4-methylquinoline. Their study investigated how external magnetic fields influence photosubstitution reactions, providing insights into the quantum chemical dynamics of such compounds (Hata & Nishida, 1985).

Electrocatalytic Oxidative Coupling

Kashiwagi, Ono, and Osa (1993) demonstrated the electrocatalytic oxidative coupling of methylquinolines, including 4-methylquinoline, on TEMPO-modified graphite felt electrodes. This application is significant in the context of electrochemical reactions and might be extendable to related compounds such as 2-(4,4-difluorocyclohexyl)-4-methylquinoline (Kashiwagi et al., 1993).

Synthetic Applications in Organic Chemistry

Majumdar, Biswas, and Ghosh (2000) investigated the [3,3] sigmatropic rearrangement of compounds closely related to 2-(4,4-difluorocyclohexyl)-4-methylquinoline. Their research provided insights into the regioselective cyclization of these compounds, highlighting their potential applications in organic synthetic pathways (Majumdar et al., 2000).

Vapour-phase Synthesis

Brosius et al. (2006) explored the vapour-phase synthesis of methylquinolines, including 4-methylquinoline. This process offers a novel method for producing these compounds, which could be applicable to 2-(4,4-difluorocyclohexyl)-4-methylquinoline (Brosius et al., 2006).

Environmental Degradation Studies

Wang, Li, and Yang (2010) conducted studies on the biodegradation of 2-methylquinoline, a compound similar to 2-(4,4-difluorocyclohexyl)-4-methylquinoline. Their research focused on the degradation pathways in wastewater treatment systems, providing valuable data for environmental management (Wang et al., 2010).

properties

IUPAC Name

2-(4,4-difluorocyclohexyl)-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N/c1-11-10-15(12-6-8-16(17,18)9-7-12)19-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQHGBOHZBVKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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